Garvagliptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Garvagliptin is an antidiabetic drug candidate.

Wissenschaftliche Forschungsanwendungen

Preclinical and Clinical Research Insights

Garvagliptin, similar to other gliptins like Linagliptin, is investigated broadly in both preclinical and clinical research settings. Linagliptin, for instance, demonstrates a favorable safety profile, low risk for hypoglycemia, and efficacy for glycosylated hemoglobin reduction. Preclinical research has revealed intriguing findings such as improved wound healing, reduced hepatic fat content, decreased infarct size following myocardial infarction or stroke, and enhanced vascular function with decreased oxidative stress. These characteristics make linagliptin unique among dipeptidyl peptidase-4 inhibitors, especially due to its non-requirement for dose adjustment in patients with renal dysfunction. This provides a foundation for ongoing clinical trials to explore further applications beyond glycemic control in patients with type 2 diabetes (Doupis, 2014).

Neuroprotective Properties

Linagliptin, representing dipeptidyl peptidase 4 (DPP-4) inhibitors, has shown potential in neuroprotective applications. Studies suggest beneficial effects via immunological and biochemical pathways involved in the neuroprotective processes of the CNS. Notably, it can decrease the concentration of proinflammatory factors and has implications in the treatment of Alzheimer's disease due to a significant reduction in Aβ42 levels associated with its use. Linagliptin's effect on vascular functions, the decrease in macrophages infiltration, and the premedication with linagliptin increasing neuron survival after stroke are notable observations. These findings highlight the potential for linagliptin and possibly other gliptins like Garvagliptin in the treatment of cerebral ischemia, vascular dysfunction, and certain neurodegenerative diseases (Wiciński et al., 2019).

Antidiabetic and Cardiovascular Applications

Other research focuses on gliptins' efficacy in glycemic control and cardiovascular health. For example, Vildagliptin, a stable inhibitor of dipeptidyl peptidase-IV, is widely used in diabetes treatment. It's shown to inhibit vascular damage in diabetic rats by blocking the advanced glycation end product-receptor axis. This suggests a protective role against vascular injury in diabetes, partly by attenuating the deleterious effects of the AGEs-RAGE-oxidative stress axis. This could indicate broader applications of gliptins like Garvagliptin in managing diabetes-related vascular complications (Matsui et al., 2011).

Eigenschaften

CAS-Nummer |

1601479-87-1 |

|---|---|

Produktname |

Garvagliptin |

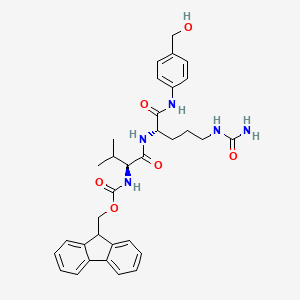

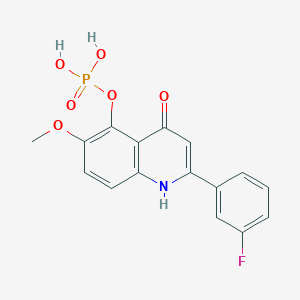

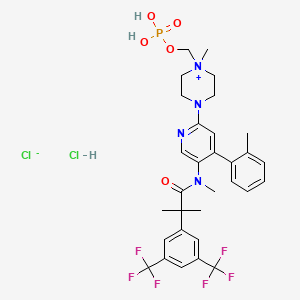

Molekularformel |

C18H23F2N3O3S |

Molekulargewicht |

399.46 |

IUPAC-Name |

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[5-(methanesulfonyl)- 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]oxan- 3-amine |

InChI |

InChI=1S/C18H23F2N3O3S/c1-27(24,25)23-8-11-6-22(7-12(11)9-23)14-5-17(21)18(26-10-14)15-4-13(19)2-3-16(15)20/h2-4,14,17-18H,5-10,21H2,1H3/t14-,17+,18+/m1/s1 |

InChI-Schlüssel |

ZVAQVUNYXJVNSW-JLSDUUJJSA-N |

SMILES |

O=S(N(C1)CC2=C1CN([C@@H]3C[C@H](N)[C@H](C4=CC(F)=CC=C4F)OC3)C2)(C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Garvagliptin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.